4',5,7,8-Tetrahydroxyflavanone
4',5,7,8-Tetrahydroxyflavanone
Carthamidin is a tetrahydroxyflavanone that is (S)-naringenin substituted by an additional hydroxy group at position 6. It has a role as a plant metabolite. It is a tetrahydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin.
Brand Name:
Vulcanchem
CAS No.:
479-54-9
VCID:
VC0192512
InChI:
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1
SMILES:
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
Molecular Formula:
C15H12O6
Molecular Weight:
288.25 g/mol
4',5,7,8-Tetrahydroxyflavanone
CAS No.: 479-54-9
Natural Products
VCID: VC0192512
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
CAS No. | 479-54-9 |
---|---|
Product Name | 4',5,7,8-Tetrahydroxyflavanone |
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 |
Standard InChIKey | NPLTVGMLNDMOQE-NSHDSACASA-N |
Isomeric SMILES | C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O |
SMILES | C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O |
Description | Carthamidin is a tetrahydroxyflavanone that is (S)-naringenin substituted by an additional hydroxy group at position 6. It has a role as a plant metabolite. It is a tetrahydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin. |
Synonyms | 4',5,7,8-tetrahydroxy-flavanone 8-hydroxy-naringenin carthamidin iso-carthamidin isocarthamidin |
PubChem Compound | 188308 |
Last Modified | Dec 23 2021 |
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